1,3-Dioxo-2-o-tolyl-2,3-dihydro-1H-isoindole-5-carboxylic acid
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Overview
Description
Scientific Research Applications
Synthesis of Integrin Antagonists
A study elaborates on the synthesis of 5-carbonyl-1,3-dihydro-1,3-dioxo-2H-isoindole-2-propanoic acid integrin antagonists, highlighting the compound's role in the development of potential therapeutic agents. The process involves the reaction of 1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid with β-alanine benzyl ester p-toluenesulfonate, leading to target compounds with potential biological significance (Deng, Shen, & Zhong, 2003).
Heparanase Inhibition
Another significant application is found in the development of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives as novel classes of small molecule heparanase inhibitors. These compounds display potent heparanase inhibitory activity and selectivity, with potential implications for anti-angiogenic effects, serving as valuable tools for biological research and therapeutic agent design (Courtney et al., 2004).
Capillary Electrophoresis of Amino Sugars
The compound has also been used in the development of methods for capillary electrophoresis of amino sugars with laser-induced fluorescence detection. This application showcases the compound's utility in analytical chemistry for the sensitive detection of biological molecules, with implications for research in glycoproteins and polysaccharides (Liu, Shirota, & Novotny, 1991).
Aromatic Aminooxygenation of Alkenes
Palladium-catalyzed aerobic aminooxygenation of alkenes for the preparation of isoindolinones demonstrates a synthetic application, where 1 atm of oxygen is used as the oxidant. This process highlights the compound's relevance in organic synthesis, facilitating the creation of functionalized isoindolinones with potential pharmaceutical relevance (Kou et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c1-9-4-2-3-5-13(9)17-14(18)11-7-6-10(16(20)21)8-12(11)15(17)19/h2-8H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDRNJOUTFCUSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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